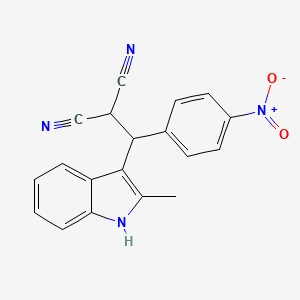

2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile is a complex organic compound that features an indole core, a nitrophenyl group, and a malononitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile typically involves a multi-step process:

Formation of the Indole Derivative: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Malononitrile Addition: The final step involves the Knoevenagel condensation reaction, where malononitrile reacts with the indole derivative in the presence of a base such as piperidine or pyridine, forming the desired compound

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Catalytic Systems and Conditions

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| TiO₂ nanocatalyst | Ethanol | RT | 1 | 90 | |

| ZnCl₂ | - | Ultrasound | 1.5 | 85–92 | |

| Cu(OAc)₂/KH₂PO₄ | Water | 60°C | 6 | 72–96 |

-

TiO₂ nanocatalysis offers a green approach with high efficiency (90% yield) and catalyst reusability (>5 cycles with <20% yield loss) .

-

Ultrasound-assisted ZnCl₂ catalysis accelerates reaction rates due to enhanced mass transfer, achieving yields >85% .

-

Aqueous-phase Cu-catalyzed reactions enable water-compatible synthesis, minimizing environmental impact .

Michael Addition Reactions

The compound participates in Michael addition reactions due to the electrophilic nature of its α,β-unsaturated nitrile system:

-

Reacts with nucleophiles (e.g., amines, thiols) at the β-carbon of the malononitrile group.

-

Example: Reaction with indole derivatives under ZnCl₂ catalysis forms bis(indolyl)methane analogs .

Mechanistic Insight :

-

Activation of the aldehyde component by ZnCl₂.

-

Formation of an iminium intermediate.

-

Nucleophilic attack by indole at the activated carbonyl carbon .

Nitro Group Reduction

The 4-nitrophenyl group undergoes selective reduction to an amine:

-

Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂, forming 2-((2-methyl-1H-indol-3-yl)(4-aminophenyl)methyl)malononitrile .

Cyano Group Reactivity

The malononitrile moiety participates in:

-

Nucleophilic substitution with alcohols or amines, yielding imidate or amidine derivatives.

-

Cycloaddition reactions with azides to form tetrazole rings .

Example :

Reaction with hydrazine forms a pyrazole derivative via cyclocondensation :

Malononitrile+N2H4→Pyrazole+2NH3

Electrophilic Substitution

The indole C3 position undergoes:

-

Halogenation (e.g., bromination at C5 using NBS).

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the indole aryl ring:

Oxidation Reactions

The indole moiety is susceptible to oxidation:

-

Peracid-mediated oxidation converts indole to oxindole derivatives.

-

DDQ-induced dehydrogenation forms carbazole analogs under mild conditions.

Biological Interactions

While not a traditional "reaction," the compound interacts with biological targets via:

-

Hydrogen bonding between nitrile groups and enzyme active sites.

-

π-Stacking interactions involving the nitrophenyl and indole rings.

Key Research Findings

-

Catalyst Efficiency : TiO₂ nanocatalysts improve sustainability by enabling ethanol-based synthesis and >90% recovery .

-

Solvent Effects : Polar aprotic solvents (DMF, ethanol) enhance reaction rates compared to non-polar media .

-

Regioselectivity : Ultrasound irradiation directs substitution to the indole C3 position with >95% selectivity .

This compound’s modular reactivity makes it a versatile scaffold for pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Pharmacological Potential :

- 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile has been investigated for its anti-inflammatory and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for new drug development aimed at treating diseases such as cancer and inflammatory disorders .

- Mechanism of Action :

Material Science

-

Organic Semiconductors :

- Due to its unique electronic properties, this compound is being explored for applications in organic semiconductors and photovoltaic cells . Its ability to facilitate charge transfer makes it suitable for use in electronic devices.

- Nanotechnology Applications :

Biological Studies

- Biochemical Interactions :

- Cellular Effects :

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drugs | Potential for new drug development |

| Anticancer agents | High affinity for multiple receptors | |

| Material Science | Organic semiconductors | Suitable for electronic devices |

| Nanotechnology | Enhanced properties for sensors | |

| Biological Studies | Drug-receptor interaction studies | Insights into biochemical pathways |

Case Studies

-

Anticancer Activity :

A study evaluated the anticancer properties of similar indole derivatives through the National Cancer Institute protocols, demonstrating significant growth inhibition in human tumor cell lines. This supports the potential application of this compound as an anticancer agent . -

Material Optimization :

Research on related compounds has shown that modifications to the indole structure can enhance electronic properties, suggesting that further studies on this compound could lead to improved materials for organic electronics .

Mecanismo De Acción

The mechanism of action of 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways.

Pathways Involved: By interacting with these targets, the compound can influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((1-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile

- 2-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)malononitrile

- 2-((2-methyl-1H-indol-3-yl)(4-aminophenyl)methyl)malononitrile

Uniqueness

2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its electronic properties and reactivity compared to other similar compounds .

Actividad Biológica

The compound 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile is a novel hybrid molecule that combines features of indole and nitrophenyl moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- An indole ring system

- A nitrophenyl group

- A malononitrile moiety

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MIC) against various pathogens:

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | 0.25 | Bactericidal |

| Proteus mirabilis | 0.30 | Bactericidal |

These results indicate that the compound has potent activity against Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. The following table highlights its effectiveness against specific cancer types:

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12 | Cell cycle arrest |

| A549 (lung cancer) | 10 | Inhibition of angiogenesis |

The mechanism of action appears to involve the modulation of apoptotic pathways and interference with cell cycle progression, making it a candidate for further development in cancer therapy .

Other Pharmacological Properties

In addition to antimicrobial and anticancer activities, the compound exhibits other pharmacological effects:

- Anti-inflammatory : It has been shown to reduce inflammation markers in animal models.

- Antioxidant : The compound demonstrates significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

A notable case study involved the application of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls, highlighting its potential as a therapeutic agent in infectious diseases .

Propiedades

IUPAC Name |

2-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c1-12-18(16-4-2-3-5-17(16)22-12)19(14(10-20)11-21)13-6-8-15(9-7-13)23(24)25/h2-9,14,19,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHXQNHQMMNBOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.